Cas no 2228945-97-7 (1-fluoro-3-propylhexan-2-ol)

1-フルオロ-3-プロピルヘキサン-2-オールは、フッ素置換基とプロピル基を有する分岐鎖アルコール化合物です。分子式C9H19FOで表され、ヒドロキシル基(-OH)とフッ素原子の特性を併せ持つため、有機合成中間体として高い反応性を示します。特にフッ素の強い電気陰性性により、分子の極性や安定性が向上し、医薬品や機能性材料の合成において重要な役割を果たします。プロピル基の導入により脂溶性が調整可能で、生体適合性材料や界面活性剤への応用も期待されます。立体障害の影響を受けやすいため、選択的反応の制御が可能な点が特徴です。

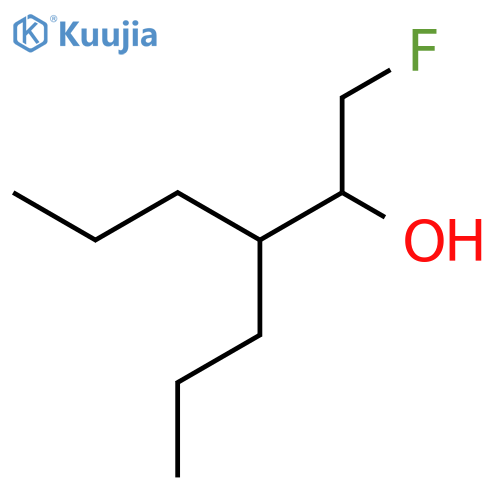

1-fluoro-3-propylhexan-2-ol structure

商品名:1-fluoro-3-propylhexan-2-ol

1-fluoro-3-propylhexan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-fluoro-3-propylhexan-2-ol

- 2228945-97-7

- EN300-1769629

-

- インチ: 1S/C9H19FO/c1-3-5-8(6-4-2)9(11)7-10/h8-9,11H,3-7H2,1-2H3

- InChIKey: BMBQKVMHRWXHCG-UHFFFAOYSA-N

- ほほえんだ: FCC(C(CCC)CCC)O

計算された属性

- せいみつぶんしりょう: 162.141993387g/mol

- どういたいしつりょう: 162.141993387g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 79.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 20.2Ų

1-fluoro-3-propylhexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1769629-5.0g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1769629-10.0g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1769629-2.5g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-1g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-1.0g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1769629-0.05g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-0.25g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-0.5g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-5g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1769629-0.1g |

1-fluoro-3-propylhexan-2-ol |

2228945-97-7 | 0.1g |

$1068.0 | 2023-09-20 |

1-fluoro-3-propylhexan-2-ol 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2228945-97-7 (1-fluoro-3-propylhexan-2-ol) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量